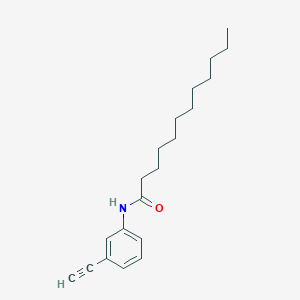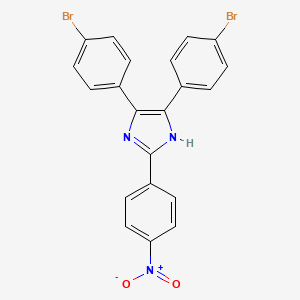![molecular formula C19H19N3O2 B11559789 N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-propoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methyl derivatives .
科学的研究の応用
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is unique due to its indole core structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher selectivity and potency in inhibiting COX enzymes, making it a promising candidate for further drug development .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-11-24-16-9-7-14(8-10-16)19(23)22-21-13-15-12-20-18-6-4-3-5-17(15)18/h3-10,12-13,20H,2,11H2,1H3,(H,22,23)/b21-13+ |
InChIキー |
MEDIXNCORJYRNP-FYJGNVAPSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11559708.png)
![4-(decyloxy)-N'-[(1E)-3-phenylpropylidene]benzohydrazide](/img/structure/B11559715.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11559723.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559761.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559765.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559772.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)

